Mitomycin F
Overview
Description
Mitomycin F is a member of the mitomycin family, which are aziridine-containing natural products isolated from the bacterium Streptomyces caespitosus or Streptomyces lavendulae. These compounds are known for their potent antitumor and antibacterial properties. This compound, like other mitomycins, has a complex structure that includes an aziridine ring, a quinone moiety, and a carbamate group, making it a unique and highly reactive molecule.
Scientific Research Applications
Mitomycin F has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study aziridine chemistry and DNA alkylation mechanisms.
Biology: Employed in studies of DNA repair and recombination processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Industry: Utilized in the development of novel drug delivery systems and as a reference standard in pharmaceutical quality control
Mechanism of Action
Mitomycin works by interfering with the development of the genes in the cell’s DNA . This stops the cell from dividing into 2 new cells and kills it. So mitomycin destroys quickly dividing cells, such as cancer cells . It is an alkylating agent that inhibits DNA synthesis (and, at higher concentrations, RNA and protein synthesis) by cross-linking the complementary strands of the DNA double helix .
Safety and Hazards
Mitomycin C can affect you when breathed in . Contact can irritate the skin and eyes . High exposure may cause poor appetite, fever, nausea, headache, fatigue, and drowsiness . Repeated contact can cause severe eye damage . Repeated high exposure may affect the liver, kidneys, and blood cells . It is recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, avoid contact with skin, eyes, or clothing, and avoid release to the environment .
Future Directions
The current genetic and biochemical analysis will facilitate the investigations of the unusual enzymatic mechanisms for the structurally unique compound assembly and inspire attempts to modify the chemical scaffold of mitomycin family antibiotics . As our understanding of the molecular mechanisms driving cancer progression continues to expand, we anticipate the development of new ADCs that offer more effective and personalized therapeutic options for cancer patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mitomycin F involves several steps, starting from the key intermediate 3-amino-5-hydroxybenzoic acid. This intermediate undergoes a series of reactions including condensation with D-glucosamine, followed by specific tailoring steps such as hydroxylation, methylation, and carbamoylation. The aziridine ring is formed through intramolecular amination. The exact sequence and identity of these steps are still under investigation .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Mitomycin F undergoes various chemical reactions, including:
Reduction: The quinone moiety can be reduced to hydroquinone.
Oxidation: The hydroquinone form can be oxidized back to quinone.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions.
Alkylation: this compound can alkylate DNA, leading to cross-linking of DNA strands.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, dithiothreitol.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Ammonia, primary amines.
Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH.
Major Products:
DNA Cross-links: Resulting from alkylation reactions.
Hydroquinone Derivatives: From reduction reactions.
Substituted Aziridines: From nucleophilic substitution reactions.
Comparison with Similar Compounds
- Mitomycin A
- Mitomycin B
- Mitomycin C
- Porfiromycin
Mitomycin F stands out due to its specific structural modifications and the resulting differences in its chemical and biological properties.
Properties
IUPAC Name |
[(4S,6S,7R,8S)-7,11-dimethoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-7-12(21)11-10(13(22)14(7)24-3)8(6-26-16(18)23)17(25-4)15-9(19(15)2)5-20(11)17/h8-9,15H,5-6H2,1-4H3,(H2,18,23)/t8-,9+,15+,17-,19?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMDHGNWABITNT-JZWICRQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939522 | |
Record name | (6,8a-Dimethoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18209-14-8 | |
Record name | Mitomycin F | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18209-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylmitomycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018209148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6,8a-Dimethoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MITOMYCIN F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOQ83S599K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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